7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not detailed in the search results .Molecular Structure Analysis
The molecular structure of this compound is not provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Chemical Transformations
- Tetrahydrodibenzacridinium Salts: Tetrahydrodibenzo[c,h]xanthylium salts react with amines to yield tetrahydroacridinium salts, which can be reduced to hexahydroacridines. These compounds undergo thermolysis to produce alkanes and arenes (Katritzky et al., 1984).
pH Probes
- Near-Infrared pH Probes: Diaminodibenzoxanthenium-based compounds, including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium trifluoromethanesulfonate, have been developed as pH probes for strong acidic conditions. These probes exhibit pH-dependent near-infrared emission (Yan-Hua Zhan et al., 2016).
Organic Synthesis
Julia-Kocienski Olefination
3,5-bis(trifluoromethyl)phenyl sulfones, potentially including derivatives of this compound, are used in the Julia-Kocienski olefination reaction with carbonyl compounds (Alonso et al., 2005).
Polysulfonate Synthesis
Polysulfonates and polysulfonamides can be synthesized from related dibenzo[c,h]xanthene derivatives, with applications in materials science due to their high glass transition temperatures (Wilson & Hamb, 1972).
Electrochemical Studies
- Adsorption Behavior: The adsorption behavior of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium ions at the mercury-aqueous interface has been studied, providing insights into electrochemical properties (Garrard & Thomas, 1987).
Advanced Material Development
Thiobenzophenone Adducts
The reaction of thiobenzophenones with certain trifluoromethanesulfonates, potentially including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium, has led to the formation of novel [4+2] cycloadducts, contributing to advanced material development (Okuma et al., 2000).
C-H Functionalization
Derivatives of this compound may be involved in the enantioselective C-H functionalization of certain compounds, as indicated in studies involving similar molecular structures (Kubiak et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21O.CHF3O3S/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27;2-1(3,4)8(5,6)7/h1-13H,14-17H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLXLZZSHJSCLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C4=CC=CC=C4CC3)[O+]=C2C5=CC=CC=C51)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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